N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
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Overview
Description
“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide” is an amorphous powder with a molecular formula of C24H24N2O5S and a molecular weight of 452 gmol^-1 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a compound which is further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various spectroscopic techniques including IR, 1H NMR, and EI-MS .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and its derivatives have been studied. The reaction involves the use of 1,4-benzodioxane-6-amine, 4-bromobenzenesulfonyl chloride, and different alkyl/aralkyl halides .
Physical and Chemical Properties Analysis
“this compound” is an amorphous powder with a melting point of 114-115 °C .
Scientific Research Applications
Anticancer Applications
Research has identified compounds with structural similarities to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide as potential anticancer agents. For example, the synthesis and evaluation of 4-thiazolidinones containing a benzothiazole moiety have shown promising antitumor activity. These compounds were tested against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, demonstrating significant activity in some cases (Havrylyuk et al., 2010). Another study highlighted the structure-activity relationship analysis of novel kinesin spindle protein (KSP) inhibitors, showcasing a compound with excellent biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment (Theoclitou et al., 2011).
Synthetic Methodologies
The compound's structural complexity underlines the importance of advanced synthetic methodologies in producing such molecules. Microwave-assisted synthesis, for example, has been utilized to synthesize fluorobenzamides containing thiazole and thiazolidine, demonstrating the efficiency of modern synthetic techniques in creating complex molecules with potential antimicrobial analogs (Desai et al., 2013).
Antimicrobial Activity
The structural motifs present in this compound suggest potential antimicrobial applications. Studies on thiazolide-induced apoptosis in colorectal tumor cells and other compounds containing thiazole rings have shown activity against pathogens, underscoring the antimicrobial potential of thiazole-containing compounds (Brockmann et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-2-4-13(5-3-12)18(22)21-19-20-15(11-25-19)14-6-7-16-17(10-14)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMKVTNSAKXNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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